(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a thienothiazinone derivative featuring a (Z)-configured iminomethylene bridge and two sulfone groups. Its structure includes a 4-fluorobenzyl substituent at position 1 and a 3-methoxybenzylamino group at position 2. The fluorinated and methoxy aromatic moieties are critical for modulating electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(3Z)-1-[(4-fluorophenyl)methyl]-3-[[(3-methoxyphenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S2/c1-29-18-4-2-3-16(11-18)12-24-13-20-21(26)22-19(9-10-30-22)25(31(20,27)28)14-15-5-7-17(23)8-6-15/h2-11,13,24H,12,14H2,1H3/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACOYXWCXJEIE-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, with the CAS number 894683-14-8, is a thiazine derivative known for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula: C22H19FN2O4S2
- Molecular Weight: 458.5 g/mol
- Structure: The compound features a thieno-thiazine core with various substituents that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study: A study published in MDPI reported that thiazine derivatives exhibit cytotoxicity through apoptosis induction in cancer cells. The structure-activity relationship (SAR) indicated that electron-donating groups significantly enhance activity against breast and lung cancer cell lines .
Antibacterial Activity
Thiazine derivatives have also shown promising antibacterial properties. The compound has been tested against several bacterial strains.
- Research Findings: In vitro studies indicated that similar thiazine compounds exhibit potent activity against drug-resistant strains of Staphylococcus aureus (MRSA). One study reported minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM for related compounds .
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Thiazine Derivative A | MRSA | 0.046 |
| Thiazine Derivative B | E. coli | 0.68 |
| Thiazine Derivative C | Pseudomonas aeruginosa | 2.96 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines.
- Mechanism of Action: Research indicates that thiazine derivatives can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators . This mechanism is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazine derivatives reveals that the presence of specific functional groups significantly influences their biological activity.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to (Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Research has shown that thiazine derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .
- Case Study : A study published in a peer-reviewed journal demonstrated that thiazine derivatives led to a significant reduction in tumor size in xenograft models of breast cancer .
Neuropharmacological Effects
The compound's structural features suggest potential applications in treating neurodegenerative disorders.
- Serotonin Receptor Modulation : Similar compounds have been identified as inverse agonists of serotonin receptors, which play a role in mood regulation and psychosis treatment . This suggests that this compound could be investigated for its effects on psychiatric disorders such as schizophrenia or Parkinson's disease-related psychosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core thienothiazinone scaffold is shared with several derivatives, but variations in substituents significantly influence activity and physicochemical properties. Key analogues include:
Key Observations :
- Fluorine Position : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to 2- or 3-fluorophenyl analogues due to reduced steric hindrance .
- Methoxy vs. Methyl Groups: The 3-methoxybenzylamino substituent improves aqueous solubility compared to lipophilic methyl or unsubstituted benzyl groups, which may influence bioavailability .
- Core Scaffold Differences: Thiazolidinone derivatives (e.g., compound from ) exhibit direct anticancer activity, suggesting the thienothiazinone core could be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
